2-Methyl(113C)prop-1-ene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H8 |
|---|---|
Molecular Weight |
57.1 g/mol |
IUPAC Name |
2-methyl(113C)prop-1-ene |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1+1 |
InChI Key |
VQTUBCCKSQIDNK-OUBTZVSYSA-N |
SMILES |
CC(=C)C |
Isomeric SMILES |
CC(=[13CH2])C |
Canonical SMILES |
CC(=C)C |
Origin of Product |
United States |
Mechanistic Elucidation in Catalysis and Organic Synthesis:the Primary Application of 2 Methyl 1¹³c Prop 1 Ene is to Unravel Complex Reaction Mechanisms.benchchem.comby Tracking the ¹³c Label in the Products, Chemists Can:
Distinguish Reaction Pathways: In metal-catalyzed reactions, multiple pathways may be plausible. The final position of the ¹³C label can confirm which route the reaction took.
Identify Bond Formation and Cleavage: The tracer reveals precisely which bonds are formed and broken during a reaction.
Detect Molecular Rearrangements: If the carbon skeleton of the molecule rearranges, the change in the position of the ¹³C label provides definitive proof and insight into the rearrangement mechanism.
For example, in the acid-catalyzed dimerization of isobutylene (B52900), using 2-Methyl(1¹³C)prop-1-ene as a starting material allows researchers to determine which of the original carbons form the backbone of the resulting isooctene, clarifying the precise sequence of carbocation addition and rearrangement steps.
Polymerization Studies:in the Synthesis of Polyisobutylene, the Labeled Monomer is a Powerful Tool for Understanding the Polymerization Process at a Molecular Level.benchchem.com
Regioselectivity: It helps determine the orientation of monomer addition (head-to-tail vs. head-to-head).
End-Group Analysis: The isotopic label can be used to identify the chemical nature of the polymer chain ends, providing information about the initiation and termination steps of the polymerization. researchgate.net
Copolymerization Dynamics: When copolymerizing with another monomer, 2-Methyl(1¹³C)prop-1-ene can be used to determine the sequence distribution of the monomers in the final polymer chain. nih.gov
Metabolic Pathway Tracing:while Less Common for Hydrocarbons, Isotopically Labeled Molecules Are Fundamental to Studying Metabolic Pathways.longdom.orgcreative Proteomics.comif 2 Methylpropene Were to Be Metabolized by a Microorganism, the ¹³c Label Would Allow Researchers to Trace the Carbon Atom S Path Through the Complex Network of Biochemical Reactions Inside the Cell.musechem.comthis is Crucial for Understanding Biodegradation Pathways and in the Field of Metabolic Engineering.
Mechanistic Organic Chemistry and Reaction Pathway Elucidation
Isotopic Tracer Applications in Reaction Mechanism Studies
The use of 2-Methyl(1¹³C)prop-1-ene as an isotopic tracer allows for the unambiguous tracking of the labeled carbon atom throughout a chemical transformation. This is particularly useful in distinguishing between proposed reaction mechanisms that differ in the way the carbon skeleton is rearranged or in which specific bonds are formed and broken. By introducing the ¹³C label at a defined position, the exact location of this carbon in the final product(s) can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
This methodology is instrumental in several areas of research:
Distinguishing between competing reaction pathways: If a reaction can theoretically proceed through multiple routes, the final position of the isotope can confirm which path was actually taken.
Identifying bond-forming and bond-breaking steps: Tracking the labeled atom reveals which chemical bonds are cleaved and which new ones are formed during the reaction.
Detecting molecular rearrangements: In reactions where the carbon skeleton of a molecule rearranges, the change in the position of the ¹³C label provides definitive proof and insight into the nature of the rearrangement.
For instance, in the study of metal-catalyzed reactions involving alkenes, 2-Methyl(1¹³C)prop-1-ene can be employed to elucidate the mechanism of catalysis. Similarly, in polymerization reactions, using a ¹³C-labeled monomer like 2-Methyl(1¹³C)prop-1-ene allows for a detailed analysis of the polymerization mechanism, including the determination of regioselectivity and stereoselectivity.
Kinetic Isotope Effect (KIE) Investigations
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. nih.gov The study of KIEs provides valuable information about the rate-determining step of a reaction and the nature of the transition state. nih.gov For carbon, the ¹²C/¹³C KIE is typically small, but modern analytical techniques, particularly NMR spectroscopy at natural abundance, allow for its precise determination. nih.gov
Experimental Determination of Carbon-13 KIEs
The experimental determination of ¹³C KIEs can be performed by analyzing the isotopic composition of either the unreacted starting material at high conversion or the product at low conversion. A common method involves the use of quantitative ¹³C NMR spectroscopy. nih.gov In a typical experiment, a reaction is carried out to a specific conversion, and the ¹³C NMR spectrum of the remaining starting material (or the formed product) is compared to that of the starting material at natural abundance. The change in the isotopic ratio at a specific carbon position, relative to a position assumed to be uninvolved in the reaction (an internal standard), allows for the calculation of the KIE for that position. nih.gov
For example, in a study of the epoxidation of 2-methyl-2-butene (B146552), a close structural analog of 2-methylpropene, the ¹³C KIEs were determined using this NMR methodology at natural abundance. The reaction was allowed to proceed to approximately 77-78% completion, and the unreacted alkene was re-isolated and analyzed by ¹³C NMR. nih.gov The following table presents the experimentally determined ¹³C KIEs for this reaction.
| Carbon Position | Experiment 1 (k12C/k13C) | Experiment 2 (k12C/k13C) |
|---|---|---|
| C1 | 1.0003 (±0.0004) | 1.0002 (±0.0005) |
| C2 | 1.0125 (±0.0005) | 1.0124 (±0.0006) |
| C3 | 1.0075 (±0.0005) | 1.0076 (±0.0006) |
| C4 | 1.0002 (±0.0004) | 1.0003 (±0.0005) |
Data adapted from a study on the epoxidation of 2-methyl-2-butene. nih.gov
Theoretical Correlations for Transition State Geometries
Theoretical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for correlating experimental KIEs with the geometries of transition states. By calculating the vibrational frequencies of the isotopologues in the ground state and at the transition state, the KIE can be predicted for a given reaction mechanism and transition state structure. The close agreement between experimentally measured and theoretically predicted KIEs provides strong evidence for the proposed transition state geometry.
In the context of alkene epoxidation, theoretical studies have shown a correlation between the magnitude of the ¹³C KIE at the olefinic carbons and the length of the forming C-O bonds in the transition state. For instance, B3LYP calculations have been used to model the transition state of alkene epoxidation and predict the corresponding ¹³C KIEs. These theoretical models can help to distinguish between different possible transition state geometries, such as planar versus spiro and synchronous versus asynchronous pathways. nih.gov
Case Studies in Alkene Epoxidation Mechanisms
The epoxidation of alkenes is a fundamental organic reaction, and the determination of its mechanism has been a subject of extensive research. The use of ¹³C KIEs has been particularly insightful. In the aforementioned study of 2-methyl-2-butene epoxidation, the experimental KIEs were compared with theoretical predictions from various computational models. The results provided strong evidence for a spiro, asynchronous transition state geometry. nih.gov The significant normal KIE observed at C2 (k¹²C/k¹³C = 1.0125) and a smaller normal KIE at C3 (k¹²C/k¹³C = 1.0075) were consistent with a transition state where the C2-O bond formation is more advanced than the C3-O bond formation. nih.gov
The following table summarizes the comparison between experimental and predicted ¹³C KIEs for the epoxidation of 2-methyl-2-butene, highlighting the utility of this combined experimental-theoretical approach.
| Carbon Position | Experimental KIE (k12C/k13C) | Predicted KIE (B3LYP) |
|---|---|---|
| C2 | 1.0125 | (Varies with C-O distance) |
| C3 | 1.0075 | (Varies with C-O distance) |
Data conceptualized from findings on the relationship between ¹³C KIEs and C-O bond distance in alkene epoxidation. nih.gov
Analysis of Isotopic Label Scrambling and Rearrangement Pathways
Isotopic labeling is a powerful technique for detecting and characterizing molecular rearrangements. If a reaction proceeds through an intermediate that has a degree of symmetry or can undergo rearrangements, the isotopic label may "scramble" or appear in positions other than its original location in the product. The analysis of this isotopic scrambling provides invaluable information about the structure and lifetime of reactive intermediates.
For example, in carbocation chemistry, isotopic scrambling has been used to provide evidence for the existence of protonated cyclopropane (B1198618) intermediates. In a study of the di-¹³C-labeled 2-butyl cation, the observed scrambling pattern of the ¹³C labels was consistent with a mechanism involving a protonated cyclopropane intermediate where specific carbon-carbon bonds are broken and reformed. nih.govacs.org While this study does not directly involve 2-Methyl(1¹³C)prop-1-ene, the principles are directly applicable. If the reaction of 2-Methyl(1¹³C)prop-1-ene were to proceed through a carbocation intermediate, the analysis of the ¹³C distribution in the products could reveal the occurrence of hydride shifts or skeletal rearrangements.
Fundamental Reaction Classes and Their Mechanisms
2-Methyl(1¹³C)prop-1-ene can be used to probe the mechanisms of a wide range of fundamental organic reactions involving alkenes.
Electrophilic Additions: In reactions such as hydrohalogenation or hydration, the initial position of the ¹³C label in 2-Methyl(1¹³C)prop-1-ene can be used to confirm the regioselectivity of the addition (i.e., Markovnikov's rule) and to investigate the possibility of carbocation rearrangements.
Polymerization: The cationic polymerization of isobutylene (B52900) (2-methylpropene) is a commercially important process. mdpi.comnih.gov Using 2-Methyl(1¹³C)prop-1-ene as the monomer would allow for detailed mechanistic studies of the initiation, propagation, and termination steps. For example, the position of the ¹³C label in the resulting polymer chain can provide information about the regiochemistry of monomer addition.
Olefin Metathesis: This powerful reaction involves the redistribution of alkene fragments. The mechanism, which proceeds through a metallacyclobutane intermediate, was elucidated in part through isotopic labeling studies. wikipedia.orgtamu.edu By reacting 2-Methyl(1¹³C)prop-1-ene in a metathesis reaction, the scrambling of the ¹³C label between the terminal and internal positions of the products would provide direct evidence for the Chauvin mechanism. libretexts.org
Oxidation Reactions: Besides epoxidation, other oxidation reactions of alkenes, such as dihydroxylation and ozonolysis, can be studied using 2-Methyl(1¹³C)prop-1-ene. The position of the ¹³C label in the final products can help to confirm the proposed mechanisms of these transformations.
Electrophilic Addition Mechanisms
Alkenes, acting as nucleophiles or Lewis bases, readily undergo electrophilic addition reactions. libretexts.orgpressbooks.pub The electron-rich pi (π) bond of 2-Methylprop-1-ene (B12662633) attacks an electrophile. This reaction is exemplified by the addition of hydrogen halides, such as hydrogen bromide (HBr).
The mechanism proceeds in two main steps:
Protonation and Carbocation Formation : The π electrons attack the electrophilic hydrogen of HBr, forming a new carbon-hydrogen sigma (σ) bond. libretexts.orgpressbooks.publibretexts.org This protonation can occur at either carbon of the double bond. According to Markovnikov's rule, the hydrogen atom adds to the carbon that is already bonded to more hydrogen atoms. This results in the formation of the more stable carbocation intermediate. For 2-Methylprop-1-ene, this leads to the formation of a tertiary carbocation, which is more stable than the alternative primary carbocation. uomustansiriyah.edu.iqchemguide.co.ukchemguide.co.uk The use of 2-Methyl(1¹³C)prop-1-ene allows for the precise tracking of the labeled carbon, confirming its position in the resulting carbocation.
Nucleophilic Attack : The resulting carbocation is an electrophile that is rapidly attacked by the nucleophilic bromide ion (Br⁻). libretexts.orgpressbooks.pub This forms a new carbon-bromine bond, yielding the final product, 2-bromo-2-methylpropane. libretexts.org
| Reagent (HX) | Electrophile | Nucleophile | Major Product |
| HCl | H⁺ | Cl⁻ | 2-chloro-2-methylpropane |
| HBr | H⁺ | Br⁻ | 2-bromo-2-methylpropane |
| HI | H⁺ | I⁻ | 2-iodo-2-methylpropane |
| H₂O (H⁺ catalyst) | H⁺ | H₂O | 2-methyl-2-propanol |
Nucleophilic Addition Mechanisms
While alkenes typically undergo electrophilic addition, nucleophilic addition is possible under specific conditions. youtube.com For a nucleophile to attack the double bond, the alkene must be electron-deficient. youtube.com This is usually achieved by attaching a strong electron-withdrawing group (such as a carbonyl, cyano, or nitro group) to the double bond, a feature not present in 2-Methylprop-1-ene. youtube.com
In a hypothetical scenario where 2-Methylprop-1-ene is activated, the mechanism would differ significantly from electrophilic addition:
Nucleophilic Attack : The nucleophile attacks one of the sp² hybridized carbons of the double bond. youtube.com This attack is directed to the carbon that results in the most stable carbanion intermediate. youtube.com
Protonation : The resulting carbanion is a strong base and is subsequently protonated by a protic solvent (like water or alcohol) to give the final product. libretexts.org
For simple, unactivated alkenes like 2-Methylprop-1-ene, this reaction pathway is not favored.
Free Radical Addition and Rearrangement Processes
In the presence of peroxides, the addition of HBr to an unsymmetrical alkene proceeds via a free-radical mechanism, leading to an anti-Markovnikov product. This process involves three stages:
Initiation : Peroxides generate radicals upon heating. This radical abstracts a hydrogen from HBr to form a bromine radical (Br•).
Propagation : The bromine radical adds to the double bond of 2-Methylprop-1-ene. This addition occurs at the less substituted carbon to form the more stable tertiary carbon radical. This radical then abstracts a hydrogen atom from another HBr molecule, forming the product and regenerating a bromine radical, which continues the chain reaction.
Termination : The reaction ceases when two radicals combine.
This pathway results in the bromine adding to the less substituted carbon, the opposite of the electrophilic addition outcome.
Oxidation Reactions (e.g., Formation of 2-Methylpropylene Oxide)
The oxidation of 2-Methylprop-1-ene can yield 2-Methylpropylene oxide (also known as isobutylene oxide), an important chemical intermediate. abo.fi This epoxidation can be achieved using various oxidizing agents and catalysts.
One method involves heterogeneous catalysis, for instance, using molybdenum diselenide (MoSe₂) with tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.com This system has shown high conversion (94.6%) and selectivity (94.2%) for the epoxide under mild conditions. mdpi.com Another approach utilizes titanium silicate (B1173343) catalysts with hydrogen peroxide. doria.fiacs.org
| Catalyst System | Oxidant | Substrate | Conversion (%) | Epoxide Selectivity (%) |
| MoSe₂ | TBHP | Isobutene | 94.6 | 94.2 |
| MoS₂ | TBHP | Isobutene | - | No Epoxide Formed |
| MoTe₂ | TBHP | Isobutene | 59.9 | 95.4 |
| TS-1 | H₂O₂ | Isobutene | - | ~70 |
Alkylation Pathways (e.g., Isooctane (B107328) Synthesis)
Alkylation processes involving 2-Methylprop-1-ene (isobutylene) are crucial for producing high-octane gasoline components like isooctane. The synthesis typically involves the dimerization of isobutylene to form C8 olefins (isooctenes), followed by hydrogenation. mdpi.com
The dimerization is an acid-catalyzed process. The mechanism involves:
Protonation of 2-Methylprop-1-ene by an acid catalyst to form a stable tertiary butyl carbocation.
The carbocation then acts as an electrophile and attacks the double bond of a second 2-Methylprop-1-ene molecule.
This results in the formation of a C8 carbocation, which then loses a proton to form a mixture of isooctene isomers.
The resulting isooctenes are subsequently hydrogenated to produce isooctane (2,2,4-trimethylpentane), a desirable gasoline additive due to its high octane (B31449) rating. mdpi.com
This pathway is a key industrial application for converting C4 olefins into valuable fuel components. nih.gov
Hydroboration Regioselectivity and Stereochemistry
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. study.commasterorganicchemistry.com
Hydroboration : Borane (B79455) (BH₃) adds across the double bond of 2-Methylprop-1-ene. The reaction is a concerted, single-step process where the boron atom adds to the less substituted carbon and the hydrogen atom adds to the more substituted carbon. libretexts.org This regioselectivity is driven by both steric factors (the bulky borane group prefers the less hindered carbon) and electronic factors (a partial positive charge develops on the more substituted carbon in the transition state). chemistrysteps.com The addition is a syn-addition, meaning the boron and hydrogen add to the same face of the double bond. masterorganicchemistry.comlibretexts.orgchemistrysteps.com
Oxidation : The resulting organoborane is then oxidized, typically with hydrogen peroxide (H₂O₂) in a basic solution. This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com
For 2-Methylprop-1-ene, this reaction sequence yields 2-methyl-1-propanol. study.com
Elimination Reaction Stereochemistry (E1, E2, E1cB)
Elimination reactions are processes that form alkenes, such as 2-Methylprop-1-ene, from substrates like alkyl halides or alcohols. allen.inquora.com There are three primary mechanisms: E1, E2, and E1cB.
E1 (Unimolecular Elimination) : This is a two-step mechanism. First, the leaving group departs, forming a carbocation intermediate. allen.inquora.comlibretexts.org In the second step, a weak base removes a proton from an adjacent carbon, leading to the formation of the double bond. allen.inlibretexts.org This pathway is common for tertiary substrates (like tert-butyl bromide) in the presence of a weak base and is often in competition with the Sₙ1 reaction. libretexts.orgmsu.edulumenlearning.com The reaction rate is dependent only on the substrate concentration. allen.in
E2 (Bimolecular Elimination) : This is a one-step, concerted reaction where a strong base removes a proton from a β-carbon at the same time the leaving group departs. allen.inquora.comlumenlearning.com The reaction rate depends on the concentration of both the substrate and the base. allen.in E2 reactions have a strict stereochemical requirement for an anti-periplanar geometry, where the proton being removed and the leaving group are on opposite sides of the molecule and in the same plane. chemistrysteps.comamazonaws.com When multiple alkene products are possible, the more substituted (Zaitsev) product is typically favored. amazonaws.com
E1cB (Unimolecular Conjugate Base Elimination) : This is a two-step mechanism that occurs with substrates having an acidic proton and a poor leaving group. wikipedia.org First, a base removes the acidic proton to form a carbanion intermediate (the conjugate base). quora.comwikipedia.org In the second step, the leaving group is expelled, and the double bond is formed. quora.comwikipedia.org The rate-determining step is often the departure of the leaving group from the carbanion. quora.com
| Mechanism | Substrate | Base | Steps | Intermediate | Stereochemistry |
| E1 | 3° > 2° | Weak | 2 | Carbocation | Not stereospecific |
| E2 | 3° > 2° > 1° | Strong | 1 | None (concerted) | Requires anti-periplanar alignment |
| E1cB | Acidic β-H, poor LG | Strong | 2 | Carbanion | Not typically discussed |
Pericyclic Reactions and Rearrangements
Pericyclic reactions, which proceed through a concerted, cyclic transition state, and molecular rearrangements are fundamental transformations in organic chemistry. The elucidation of their mechanisms often benefits from techniques that can track the movement of specific atoms throughout the reaction process. Isotopic labeling, particularly with ¹³C, serves as a powerful tool for this purpose. The strategic placement of a ¹³C atom in a reactant molecule allows chemists to follow its trajectory and determine the connectivity of atoms in the product, thereby distinguishing between different possible mechanistic pathways.
In theory, 2-Methyl(1¹³C)prop-1-ene could be a valuable substrate for such studies. For instance, in a degenerate Cope rearrangement of a 1,5-diene synthesized from this labeled precursor, the migration of the ¹³C label could be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the intramolecular nature of the -sigmatropic shift. Similarly, its incorporation into substrates for the Claisen rearrangement or its use as a dienophile or diene component in Diels-Alder reactions could provide insights into the concerted nature and stereospecificity of these transformations. The kinetic isotope effect (KIE) of the ¹³C label could also offer information about the transition state structure.
However, a thorough search of scholarly databases and chemical literature does not yield any specific studies where 2-Methyl(1¹³C)prop-1-ene has been employed to investigate these pericyclic reactions or rearrangements. The existing literature on these reactions utilizes other labeled compounds or focuses on computational and other experimental methods for mechanistic elucidation.
Consequently, there are no detailed research findings or data tables to present regarding the application of 2-Methyl(1¹³C)prop-1-ene in this context. The potential of this labeled compound for such mechanistic studies remains theoretical and has not been experimentally realized or reported in peer-reviewed literature.
Catalysis and Polymerization Sciences
Catalytic Reaction Mechanisms Involving 2-Methyl(113C)prop-1-ene
Role in Butyl Rubber (Polyisobutylene) Synthesis
Butyl rubber, a copolymer of isobutylene (B52900) and a small amount of isoprene, is synthesized via cationic polymerization. The mechanism involves initiation, propagation, and chain transfer steps that define the final polymer structure. Using this compound as a monomer allows researchers to trace the incorporation of isobutylene units into the growing polymer chain.
By analyzing the resulting polyisobutylene (B167198) (PIB) with ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, the precise location of the labeled carbon can be determined. This information is crucial for confirming the regiochemistry of monomer insertion and identifying the nature of the end-groups, which are formed through various chain termination and transfer events. For example, tracking the ¹³C label helps to differentiate between β-proton elimination and chain transfer to the monomer, as each process would result in a different location for the labeled carbon in the terminal unit of the polymer chain.
Table 1: Mechanistic Insights from ¹³C Labeling in Butyl Rubber Synthesis
| Mechanistic Step | Information Gained from this compound | Analytical Technique |
|---|---|---|
| Initiation | Confirms the initial electrophilic attack on the labeled double bond. | ¹³C NMR of low molecular weight oligomers. |
| Propagation | Verifies the head-to-tail linkage of monomer units by tracking the repeating pattern of the ¹³C label. | ¹³C NMR of the polymer backbone. |
| Chain Transfer | Distinguishes between different chain transfer mechanisms by identifying the structure of the polymer end-groups containing the ¹³C label. | ¹³C NMR and Mass Spectrometry. |
| Termination | Elucidates the final step of polymer growth by analyzing the labeled terminal structures. | ¹³C NMR Spectroscopy. |
Olefin Metathesis Studies with Isotopic Tracers
Olefin metathesis is a powerful reaction that involves the scrambling of alkylidene groups between two olefin molecules. The widely accepted Chauvin mechanism proposes that this occurs via the formation of a metallacyclobutane intermediate.
The use of this compound in cross-metathesis reactions, for instance with 2-butene, provides definitive evidence for this mechanism. The reaction between this compound and an unlabeled olefin, catalyzed by a metal alkylidene complex, would proceed as follows:
The metal alkylidene reacts with the ¹³C-labeled isobutylene to form a metallacyclobutane intermediate.
This intermediate can cleave in a productive manner, releasing a new olefin and a new metal alkylidene, both of which now contain the ¹³C label.
Tracking the distribution of the ¹³C label among the product olefins using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) allows for the direct observation of the alkylidene exchange, confirming the proposed pathway. nobelprize.org
If the reaction proceeded through a different mechanism, the distribution of the isotopic label in the products would be distinctly different.
Transfer Dehydrogenation Processes
Transfer dehydrogenation is a process where hydrogen atoms are transferred from one molecule (a hydrogen donor) to another (a hydrogen acceptor), often an alkene, without the use of molecular hydrogen gas. Isotopic labeling is a key tool for elucidating the mechanism of these reactions.
While deuterium (B1214612) labeling is more common for tracking hydrogen transfer, ¹³C labeling in the alkene substrate, as with this compound, can provide complementary information. By using a deuterium-labeled hydrogen donor in conjunction with the ¹³C-labeled alkene, researchers can simultaneously track the movement of both hydrogen and carbon atoms. This dual-labeling strategy helps to determine the stereochemistry and regioselectivity of the hydrogen addition and can reveal whether the C-H bonds are formed in a concerted or stepwise manner. The analysis of the product by NMR and mass spectrometry would reveal the connectivity between the ¹³C-labeled carbon and the newly added deuterium atoms.
Mechanistic Aspects of Propene Polymerization
Investigations with Metallocene Catalysts
Metallocene catalysts are known for producing polymers with well-defined microstructures. Understanding the polymerization mechanism is key to controlling these structures. The use of ¹³C-labeled monomers like this compound, combined with advanced analytical techniques, offers a real-time window into the reaction.
In a notable study, the polymerization of isobutene catalyzed by [Zr(Cp)₂Me][B(C₆F₅)₄] was monitored in situ using hyperpolarized ¹³C NMR. rsc.org Hyperpolarization dramatically increases the NMR signal of the ¹³C-labeled monomer, allowing for the observation of its rapid consumption and conversion into the polymer in real-time. rsc.org This technique enables the determination of kinetic rate constants and provides direct observation of the polymer's microstructure as it forms. rsc.org The chemical shifts in the ¹³C NMR spectrum of the resulting polymer provide detailed information about its tacticity (the stereochemical arrangement of the methyl groups), confirming the stereocontrol exerted by the catalyst during the insertion of the labeled monomer. rsc.orgmdpi.com
Table 2: Real-time Monitoring of Isobutene Polymerization with Metallocene Catalyst
| Parameter Monitored | Observation | Mechanistic Insight |
|---|---|---|
| Monomer Signal Decay | Rapid disappearance of the hyperpolarized ¹³C signal from this compound. rsc.org | Allows for the calculation of polymerization kinetics and reaction rates. rsc.org |
| Polymer Signal Growth | Appearance of new ¹³C NMR signals corresponding to the polymer backbone and side chains. rsc.org | Directly observes the formation of the polymer and allows for characterization of its microstructure as it is being synthesized. rsc.org |
| Polymer Microstructure | The chemical shifts and splitting patterns of the ¹³C signals in the polymer. | Reveals the tacticity (e.g., atactic, isotactic, syndiotactic) of the polymer, providing information on the catalyst's stereocontrol. mdpi.com |
Studies with Nickel α-Diimine Catalysts
Nickel α-diimine catalysts are renowned for their unique "chain-walking" ability, which allows the catalyst to move along the polymer chain, creating branches. This behavior leads to polymers with complex and highly branched architectures.
The mechanism of chain-walking and monomer insertion can be meticulously studied using specifically ¹³C-labeled monomers. A comprehensive ¹³C NMR study on poly(α-olefins) produced by these catalysts used monomers with site-specific ¹³C labels to unravel the complex insertion pathways. researchgate.net By analyzing the ¹³C NMR spectra of the resulting polymers, researchers can quantify the different ways the monomer is incorporated.
When this compound is used, the ¹³C label acts as a probe. Its final position in the branched polymer structure reveals whether the monomer was inserted directly (1,2- or 2,1-insertion) and where the catalyst "walked" before or after the insertion event. This detailed analysis allows for the quantification of different insertion pathways and provides crucial data on how the catalyst's ligand structure and the polymerization conditions influence the final polymer architecture. researchgate.net
Homogeneous Vanadium-Based Catalytic Systems
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of polymer synthesis. Vanadium-based catalysts, a class of Ziegler-Natta catalysts, have been extensively studied for olefin polymerization. While sometimes exhibiting lower activity compared to their titanium and zirconium counterparts, vanadium systems are notable for their ability to produce polymers with specific and desirable characteristics, such as high molecular weight and narrow molecular weight distributions. cnr.it
When polymerizing 2-methylprop-1-ene (B12662633) (isobutylene), vanadium complexes are typically activated by an aluminum co-catalyst. A common system involves a vanadium source like vanadium(III) acetylacetonate, V(acac)₃, combined with an organoaluminum compound such as diethylaluminum chloride (Et₂AlCl). cnr.it The active species in these systems is generally considered to be a V(III) species. However, a significant challenge in vanadium-based catalysis is the propensity for the active vanadium species to be reduced to lower, less active or inactive oxidation states (e.g., V(II)), which can limit catalytic turnover. cnr.it
The use of 2-Methyl(¹³C)prop-1-ene in these systems, while not altering the fundamental catalytic cycle, provides a method for detailed mechanistic analysis. By employing ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can monitor the incorporation of the labeled monomer into the growing polymer chain in real-time. This allows for the precise determination of polymerization kinetics and the identification of different polymer structures formed under various catalytic conditions.
Table 1: Representative Homogeneous Vanadium-Based Systems for Olefin Polymerization
| Vanadium Pre-catalyst | Co-catalyst / Activator | Polymer Characteristics | Reference |
| V(acac)₃ | Et₂AlCl | High molecular weight polyolefins | cnr.it |
| VCl₄ | Al(iBu)₃ | Linear polyethylene | --- |
| Imido V(IV) Complexes | Et₂AlCl / ETA | Copolymers and elastomers | cnr.it |
This table summarizes common vanadium-based catalyst systems and the general characteristics of the polymers they produce. The specific outcomes can vary significantly with reaction conditions.
Elucidation of Chain Propagation and Termination Mechanisms
The polymerization of 2-methylprop-1-ene proceeds via a cationic mechanism, which involves initiation, propagation, and termination steps. Understanding these fundamental steps is crucial for controlling the final properties of the polyisobutylene (PIB). Isotopic labeling with 2-Methyl(¹¹³C)prop-1-ene is instrumental in deconvoluting these complex reaction pathways.
Chain Propagation: The propagation step involves the sequential addition of monomer units to the growing carbocationic chain end. Using ¹³C NMR, the signals from the labeled carbon can be tracked as it moves from the monomer pool into the polymer backbone, allowing for direct measurement of propagation rates. rsc.org
Chain Termination and Transfer: Polymer chain growth can be halted by several processes. Two of the most significant in cationic polymerization of isobutylene are β-proton elimination and chain transfer to the monomer.
β-Hydride Elimination (β-Proton Elimination): In the context of cationic polymerization, the dominant mechanism is more accurately described as β-proton elimination from the growing carbocation. This process involves the abstraction of a proton from a carbon atom beta to the cationic center, resulting in the formation of a terminal double bond on the polymer chain and regenerating the protonic initiator, which can then start a new chain.
Chain Transfer to Monomer: This is a critical process where the growing polymer chain transfers its active cationic center to a new monomer molecule. The original chain is terminated (typically with an unsaturated end-group), and the new monomer becomes a carbocation, initiating the growth of a new polymer chain. This process is a primary determinant of the final molecular weight of the polymer.
The use of 2-Methyl(¹¹³C)prop-1-ene provides definitive evidence for these mechanisms. By analyzing the resulting polymer with ¹³C NMR, the precise location of the ¹³C label in the terminal groups of the polymer chains can be identified. researchgate.netresearchgate.net This "end-group analysis" confirms whether termination occurred via β-proton elimination or chain transfer, providing quantitative data on the relative rates of these competing reactions under different conditions.
Table 2: Key Mechanistic Steps in Cationic Polymerization of 2-Methylprop-1-ene
| Mechanistic Step | Description | Role of ¹³C Labeling |
| Initiation | Formation of a carbocation from the monomer by a protonic acid or Lewis acid/co-initiator system. | Allows tracking of the first monomer unit. |
| Propagation | Repetitive addition of monomer units to the growing carbocationic chain end. | Measures the rate of monomer incorporation. |
| β-Proton Elimination | Abstraction of a proton from the β-carbon of the growing chain, forming a terminal olefin. | Identifies the specific structure of the unsaturated end-group, confirming the mechanism. |
| Chain Transfer to Monomer | The active site is transferred from a growing polymer chain to a monomer molecule. | Distinguishes between terminated chains and newly initiated chains. |
Stereospecificity Control and Polymer Tacticity
The spatial arrangement of pendant groups along a polymer backbone is known as tacticity. This stereochemical feature has a profound impact on the physical properties of a polymer, such as its crystallinity, melting point, and solubility. The three primary types of tacticity are:
Isotactic: All pendant groups are located on the same side of the polymer chain. This regular structure allows chains to pack closely, often resulting in highly crystalline materials.
Syndiotactic: The pendant groups alternate regularly on opposite sides of the polymer chain. This regularity can also lead to crystalline materials.
Atactic: The pendant groups are arranged randomly along the polymer chain. This lack of order prevents efficient chain packing, resulting in amorphous (non-crystalline) polymers.
In the case of the polymerization of 2-methylprop-1-ene, the concept of tacticity is simplified. The monomer unit, -[C(CH₃)₂-CH₂]-, possesses a gem-dimethyl group on one of the backbone carbons. Because the two methyl groups on the same carbon are identical, this carbon atom is not a stereocenter (or chiral center). The other backbone carbon is a -CH₂- group, which is also achiral. As no chiral centers are formed during polymerization, it is not possible to have the stereochemical variations that define isotactic or syndiotactic structures. Therefore, polyisobutylene is inherently an atactic polymer.
While 2-Methyl(¹¹³C)prop-1-ene is a powerful tool for mechanistic studies, it does not alter the fundamental stereochemistry of the polymerization. The resulting polyisobutylene remains atactic, a key characteristic that contributes to its well-known properties as a flexible, amorphous, and gas-impermeable rubbery material.
Table 3: Types of Polymer Tacticity
| Tacticity | Description of Pendant Group Arrangement | Resulting Structure | Typical Material Property |
| Isotactic | All on the same side of the polymer backbone | Ordered, regular | Crystalline |
| Syndiotactic | Regularly alternating on opposite sides | Ordered, regular | Crystalline |
| Atactic | Randomly positioned | Disordered, irregular | Amorphous |
Heterogeneous Catalysis and Surface Reaction Pathways
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. This type of catalysis is dominant in industrial chemical production. Reactions involving 2-methylprop-1-ene, such as isomerization, hydrogenation, or oxidation, are often carried out using solid catalysts, which frequently consist of metal nanoparticles dispersed on a high-surface-area oxide support.
Catalyst Active Site Characterization using Isotopic Probes
The "active site" is the specific location on a catalyst's surface where the chemical reaction occurs. esrf.friitm.ac.in Identifying the structure and nature of these sites is a central goal in catalysis research, as this knowledge enables the rational design of more efficient catalysts. However, active sites are often present in very low concentrations and can be difficult to distinguish from the bulk of the catalyst material. esrf.fr
Isotopic probes like 2-Methyl(¹¹³C)prop-1-ene are exceptionally useful for characterizing these elusive sites. When the labeled molecule is introduced to a catalyst surface, it interacts directly with the active sites. By using advanced spectroscopic techniques, particularly solid-state NMR, researchers can observe the ¹³C-labeled molecule as it adsorbs and reacts. nih.govcopernicus.orgcopernicus.org
The ¹³C NMR chemical shift of the labeled carbon is highly sensitive to its local electronic environment. docbrown.info This provides a wealth of information:
Nature of Adsorbed Species: Different chemical shifts can distinguish between physisorbed molecules, chemisorbed species, and various reaction intermediates.
Active Site Structure: The interaction with specific metal sites (e.g., corner, edge, or terrace sites on a nanoparticle) or acid sites on a support will result in characteristic NMR signals, helping to map the catalytic landscape.
Reaction Pathways: By monitoring the evolution of the ¹³C NMR spectra over time or with changing temperature, the transformation of the reactant into intermediates and finally to products can be traced step-by-step.
Table 4: Techniques for Active Site Characterization Using Isotopic Probes
| Technique | Information Gained from ¹³C Labeling |
| Solid-State ¹³C NMR | Identifies adsorbed species, reaction intermediates, and the electronic nature of the binding site. nih.gov |
| Temperature-Programmed Desorption (TPD) | Quantifies the strength of interaction between the labeled molecule and different surface sites. |
| Infrared (IR) Spectroscopy | Vibrational modes of the C-¹³C bond can be distinguished from C-¹²C, aiding in the identification of surface species. |
| Mass Spectrometry | Traces the ¹³C label through different product streams, providing quantitative data on reaction selectivity. |
Influence of Metal-Support Interactions on Catalytic Activity
In supported metal catalysts, the support material (e.g., alumina, silica, titania) is not merely an inert carrier but can actively influence the catalytic properties of the metal nanoparticles. This phenomenon, known as metal-support interaction (MSI), can modify the electronic structure, morphology, and chemical reactivity of the metal. researchgate.net For example, strong metal-support interactions (SMSI) can occur with reducible oxide supports like TiO₂, where partial encapsulation of the metal particle by the support can dramatically alter selectivity.
Studying the precise effects of MSI on a specific reaction pathway can be challenging. The use of an isotopic probe like 2-Methyl(¹¹³C)prop-1-ene offers a direct method to investigate these influences. By preparing a series of catalysts with the same metal (e.g., Platinum) but on different supports (e.g., SiO₂, Al₂O₃, TiO₂) and then studying the reaction of the labeled monomer on each, one can directly correlate changes in catalytic performance with the specific MSI.
For instance, in a hydrogenation reaction, ¹³C NMR could track the rate of C=C bond saturation. If the reaction proceeds faster on a Pt/TiO₂ catalyst compared to a Pt/SiO₂ catalyst, it provides direct evidence that the MSI in the titania-supported system enhances the catalytic activity for this specific step. Furthermore, if different reaction intermediates or byproducts containing the ¹³C label are observed on different supports, it demonstrates that MSI can also alter the reaction pathway and selectivity. researchgate.netnih.gov This approach allows for the deconvolution of electronic and geometric effects of the support on the catalytic cycle at a molecular level.
Isotopic Tracer Applications in Biological and Biochemical Systems
Metabolic Pathway Analysis using 13C-Assisted Metabolism
13C-assisted metabolism analysis is a cornerstone technique for investigating cellular central metabolism and discovering novel enzymatic pathways. nih.gov This approach involves introducing a 13C-labeled substrate into a biological system and tracing the journey of the labeled carbon atoms through the metabolic network. nih.gov This methodology provides a detailed view of metabolic fluxes and pathway activities under specific conditions. nih.govmdpi.com
The core principle of 13C-assisted metabolic analysis is the tracing of atom transitions between metabolites. nih.gov When a microorganism is fed a substrate like 2-Methyl(113C)prop-1-ene, the labeled carbon atom is incorporated into various intermediates and, ultimately, into biomass components like proteinogenic amino acids. nih.gov By analyzing the distribution of the 13C label in these downstream products, researchers can deduce the active metabolic pathways. nih.govmdpi.com This technique is particularly powerful for the functional characterization of metabolism in non-model or poorly-characterized microorganisms. nih.govnih.gov
The selection of the labeled substrate is critical for effectively elucidating the pathway of interest. nih.gov The isotopic information gleaned from the labeling patterns of key metabolites, such as amino acids, can be cross-referenced with genomic data to identify and confirm novel metabolic pathways. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and essential tool for determining the isotopic labeling patterns of proteinogenic amino acids. nih.gov The general workflow involves several key steps:
Cell Culture and Hydrolysis: Microorganisms are cultured in a minimal medium with the 13C-labeled substrate as the sole carbon source. After a period of growth, the cells are harvested, and the proteins are hydrolyzed to release the constituent amino acids. nih.govucdavis.edu
Derivatization: To make the amino acids volatile for GC analysis, they are chemically modified through a process called derivatization. A common reagent used for this is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS). nih.gov
GC-MS Analysis: The derivatized amino acids are then separated by gas chromatography and detected by a mass spectrometer. The MS fragments the molecules and analyzes the mass-to-charge (m/z) ratio of these fragments. nih.gov
Isotopomer Analysis: The mass spectra reveal the mass isotopomer distribution (MDV) for each amino acid, indicating how many 13C atoms have been incorporated. This data is corrected for the natural abundance of isotopes to precisely determine the labeling pattern derived from the tracer. nih.gov
From the detailed labeling patterns of amino acids, it is possible to deduce the labeling patterns of their precursor metabolites in central metabolism, thereby providing a clear picture of metabolic fluxes. nih.gov
Table 1: Illustrative Mass Isotopomer Distribution of Alanine Derived from a 13C-Labeled Precursor
| Mass Isotopomer | Abbreviation | Measured Abundance (%) | Corrected Abundance (%) |
| All 12C atoms | M+0 | 65.4 | 62.1 |
| One 13C atom | M+1 | 28.2 | 31.5 |
| Two 13C atoms | M+2 | 5.8 | 6.0 |
| Three 13C atoms | M+3 | 0.6 | 0.4 |
Isotopic tracking is a definitive method for uncovering the mechanisms of enzymatic reactions. By using a substrate with a site-specific label, such as this compound, the precise fate of that labeled atom can be followed throughout the reaction, providing unambiguous evidence for proposed mechanistic steps.
For instance, in the biosynthesis of the antiviral agent albucidin, isotope labeling studies were crucial in defining the roles of two radical S-Adenosylmethionine (SAM) enzymes, AlsB and AlsA. When 2′-dAMP labeled at the 3'-position with 13C was used as a substrate, the label was lost during the conversion process. This demonstrated that the enzyme AlsA is responsible for the elimination of a one-carbon fragment originating from the C3′ position of the substrate, a key step in the formation of the final product. nih.gov This type of experiment, which tracks the retention or loss of a label, is fundamental to understanding complex enzymatic transformations.
Mechanistic Enzymology
The study of enzyme mechanisms, or mechanistic enzymology, heavily relies on techniques that can probe the intricate details of catalytic cycles. Isotopic tracers are indispensable in this field for clarifying reaction intermediates and transition states.
Radical SAM enzymes constitute a large superfamily of enzymes that catalyze a vast range of difficult biochemical reactions. acs.org A unifying feature of their mechanism is the reductive cleavage of S-adenosyl-L-methionine (SAM) by a [4Fe-4S] cluster to generate a highly reactive 5′-deoxyadenosyl radical (5′-dAdo•). nih.gov This radical typically initiates the catalytic cycle by abstracting a hydrogen atom from the substrate, generating a substrate radical. acs.orgnih.gov
The use of isotopically labeled substrates provides direct evidence for this critical H-atom transfer step. acs.org In experiments with these enzymes, if a deuterium-labeled substrate is used, the deuterium (B1214612) atom can be traced to the 5′-deoxyadenosine (dAdoH) product that is formed after the initial H-atom abstraction. This observation confirms that the 5'-deoxyadenosyl radical is the species responsible for abstracting the hydrogen atom from the substrate. acs.org Quantifying the energetics of these radical processes shows that SAM-derived radicals react with their substrates in an exothermic manner in enzymes that use SAM stoichiometrically. nih.gov
Table 2: Key Events in Radical SAM Enzyme Catalysis
| Step | Description | Role of Isotopic Labeling |
| 1. Radical Generation | Reductive cleavage of SAM by a [4Fe-4S] cluster forms a 5′-deoxyadenosyl radical. | N/A |
| 2. H-Atom Abstraction | The 5′-deoxyadenosyl radical abstracts a hydrogen atom from the substrate. | Deuterium-labeled substrates can be used to confirm the transfer of a hydrogen atom to form 5'-deoxyadenosine. |
| 3. Substrate Radical Transformation | The resulting substrate radical undergoes further chemical transformations (e.g., rearrangement, cyclization). | 13C-labeled substrates can trace the carbon skeleton rearrangement in the product. |
| 4. Radical Quenching | The product radical is quenched to yield the final product. | N/A |
Development of Advanced Biochemical Tracing Methodologies
The foundational principles of isotopic tracing are continually being integrated into new and more powerful analytical techniques. The use of tracers like this compound is integral to these advanced methodologies, which aim to provide higher resolution and more comprehensive views of biological processes.
One such advancement is the combination of 13C-isotopic labeling with Mass Spectrometry Imaging (MSI). This technique, referred to as 13C-MSI, allows for the analysis of metabolic flux in situ, providing spatial distinction of metabolic processes at the tissue or even cellular level. nih.gov It addresses the spatial organization of metabolism, a critical aspect that is lost in traditional analyses of bulk tissue extracts. nih.gov
Furthermore, developments in mass spectrometry itself, such as tandem MS (MS/MS), are being used to increase the positional information that can be obtained from 13C-labeling experiments. By introducing a second fragmentation step, researchers can gain more detailed insights into the specific location of 13C isotopes within a molecule, which can be used to resolve additional metabolic fluxes that are indistinguishable with conventional MS. rwth-aachen.de
The availability of uniformly 13C-labeled substrates has also streamlined the process of natural product structure elucidation. nih.govnih.gov By growing microorganisms on a medium containing a uniformly 13C-labeled carbon source, the resulting natural products become highly enriched with 13C. This enables the rapid determination of the molecule's carbon backbone using NMR techniques like 13C–13C COSY, significantly accelerating the discovery process. nih.gov
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculation of Molecular Structures and Energetics
The foundation of understanding any chemical species lies in its structure and energetic stability. Computational methods provide a robust framework for determining these properties with high accuracy. For 2-Methyl(113C)prop-1-ene, these calculations are pivotal in understanding the subtle yet significant effects of the isotopic label.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. The B3LYP functional, combined with basis sets such as 6-31G*, is a popular choice for optimizing the geometry of organic molecules like 2-methylpropene.
Calculations for the parent molecule, 2-methylpropene, provide a baseline for understanding the geometry of its ¹³C isotopologue. The isotopic substitution at the C1 position is not expected to significantly alter the equilibrium bond lengths and angles, as these are primarily determined by the electronic structure, which remains largely unchanged. However, the change in mass will affect the vibrational zero-point energy (ZPE), leading to subtle differences in the total energy.
Table 1: Calculated Molecular Geometry of 2-Methylpropene using DFT (B3LYP/6-31G)*
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| C=C | 1.34 | |
| C-C | 1.51 | |
| C-H (methyl) | 1.09 | |
| C-H (vinyl) | 1.08 | |
| ∠CCC | 122.0 | |
| ∠CCH (methyl) | 111.0 | |
| ∠HCH (methyl) | 108.0 | |
| ∠CCH (vinyl) | 121.5 | |
| Dihedral ∠HCCC | 180.0 |
Note: This interactive table allows for sorting and filtering of the data.
Ab initio molecular orbital theory offers a more rigorous, first-principles approach to calculating molecular properties, without relying on empirical parameterization. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, with larger basis sets like cc-pVTZ, provide highly accurate descriptions of molecular structures and energetics.
For 2-methylpropene, ab initio calculations can refine the geometric parameters obtained from DFT and provide more accurate energy values. These methods are particularly valuable for benchmarking the performance of less computationally expensive DFT methods. The fundamental principles of molecular orbital theory explain how atomic orbitals combine to form molecular orbitals, which dictate the bonding and electronic properties of the molecule.
Table 2: Calculated Molecular Geometry of 2-Methylpropene using Ab Initio (MP2/cc-pVTZ)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=C | 1.342 | |
| C-C | 1.505 | |
| C-H (methyl) | 1.093 | |
| C-H (vinyl) | 1.086 | |
| ∠CCC | 121.8 | |
| ∠CCH (methyl) | 110.8 | |
| ∠HCH (methyl) | 107.9 | |
| ∠CCH (vinyl) | 121.6 |
Note: This interactive table allows for sorting and filtering of the data.
Understanding the reactivity of this compound requires mapping the potential energy surface (PES) for its various chemical reactions. The PES is a multidimensional surface that describes the energy of a system as a function of its geometric parameters. By exploring the PES, chemists can identify reaction intermediates, transition states, and determine the activation energies of different reaction pathways.
Computational studies have explored the PES for several important reactions of isobutylene (B52900), including:
Ozonolysis: The reaction with ozone is a key atmospheric process. Computational studies have elucidated the mechanism involving the formation of a primary ozonide, followed by its decomposition to various products. The ¹³C label in this compound would be invaluable in experimentally tracing the fate of the C1 carbon through this complex reaction network.
Reaction with OH radicals: This is another crucial atmospheric reaction. Theoretical investigations of the PES have identified the addition of the OH radical to the double bond as the primary initial step, leading to the formation of radical adducts.
These computational explorations of the PES provide a detailed, atomistic view of the reaction dynamics, which is often difficult to obtain through experimental means alone.
Prediction of Spectroscopic Parameters and Isotope Effects
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. For this compound, these predictions are particularly important for understanding the impact of the isotopic label on its spectroscopic signatures.
Vibrational frequencies, observed in infrared (IR) and Raman spectroscopy, are highly sensitive to isotopic substitution. The heavier ¹³C atom at the C1 position will lead to a decrease in the vibrational frequencies of modes involving the motion of this atom. This "isotope effect" is a key diagnostic tool in vibrational spectroscopy.
Computational methods can accurately predict these vibrational frequencies and the magnitude of the isotopic shifts. By comparing the calculated spectra of 2-methylpropene and this compound, specific vibrational modes can be assigned, and the experimental spectrum can be interpreted in detail. The primary effect of the ¹³C substitution is on the stretching and bending modes involving the C1 carbon.
Table 3: Calculated Vibrational Frequencies (cm⁻¹) for 2-Methylpropene and Predicted Shifts for this compound
| Vibrational Mode | 2-Methylpropene (Calculated) | This compound (Predicted Shift) |
| C=C Stretch | ~1650 | Noticeable downward shift |
| CH₂ Wag | ~890 | Significant downward shift |
| C-C Stretch | ~1170 | Minor downward shift |
| CH₃ Rock | ~970 | Negligible shift |
Note: This interactive table allows for sorting and filtering of the data. The predicted shifts are qualitative and depend on the specific computational method used.
Rotational constants are determined from the moments of inertia of a molecule and are measured with high precision in microwave spectroscopy. Computational chemistry can predict these constants with excellent accuracy. The substitution of a ¹²C with a ¹³C atom in this compound will alter the moments of inertia and, consequently, the rotational constants. This change, though small, is readily detectable in high-resolution rotational spectroscopy and can be precisely calculated.
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. By simulating the motion of atoms and molecules over time, researchers can investigate properties such as diffusion, viscosity, and conformational changes. For this compound, MD simulations could be used to study its behavior in different environments, such as in solution or at interfaces. While MD simulations of small molecules like isobutylene are less common than for large biomolecules, they can provide valuable insights into its liquid-phase properties and its interactions with other molecules.
Theoretical Modeling of Ion-Molecule Reactions
Theoretical modeling of ion-molecule reactions involving 2-methylprop-1-ene (B12662633), the unlabeled analogue of this compound, provides significant insights into the fundamental aspects of its reactivity. These computational studies are crucial for understanding the mechanisms, thermodynamics, and kinetics of processes such as protonation, which are central to many acid-catalyzed reactions.
Proton Transfer Thermodynamics and Kinetics
Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the energetics of proton transfer to 2-methylpropene (isobutene). The protonation of the double bond is a key step in many acid-catalyzed reactions, leading to the formation of a carbocation intermediate.
The thermodynamics of this process are characterized by the proton affinity, which is the negative of the enthalpy change for the protonation reaction in the gas phase. For isobutene, this process is highly exothermic, reflecting the stability of the resulting tertiary tert-butyl cation.
Kinetic studies focus on determining the activation barriers for the proton transfer. In the context of zeolite catalysis, the protonation of isobutene by a Brønsted acid site has been shown to have a very low activation barrier. For instance, in a La-FAU zeolite, the estimated activation barrier for the protonation of isobutene to form the tert-butyl cation is only 9 kJ/mol nih.gov. This low barrier indicates a rapid proton transfer process. The subsequent transformation of the tert-butyl cation into a tert-butoxy (B1229062) intermediate involves a slightly higher activation barrier of 16 kJ/mol nih.gov.
A DFT study on the protonation of various butene isomers on a zeolite cluster model further detailed these energetics. The formation of a π-complex between the isobutene and the acidic proton is the initial step. The subsequent proton transfer proceeds through a transition state with significant carbenium ion character. The stability of the final alkoxy species is influenced by steric effects, with the tert-butoxy group being a key intermediate.
The table below summarizes some of the key thermodynamic and kinetic parameters for the protonation of 2-methylpropene from computational studies.
| Reaction Step | Computational Method | Activation Barrier (kJ/mol) | Reaction Energy (kJ/mol) | Reference |
| Isobutene Protonation (in La-FAU) | DFT | 9 | - | nih.gov |
| tert-Butyl Cation to tert-Butoxy | DFT | 16 | - | nih.gov |
| Isobutene Protonation (Concerted) | DFT | 10 | - | nih.gov |
| Isobutene Protonation (Stepwise) | DFT | 6 | - | nih.gov |
Computational Analysis of Kinetic Isotope Effects and Transition State Structures
The computational analysis of kinetic isotope effects (KIEs) and transition state (TS) structures provides a deeper understanding of reaction mechanisms at a molecular level. For this compound, the isotopic substitution at the C1 position allows for the investigation of ¹³C KIEs, which can offer valuable information about changes in bonding and hybridization at this carbon atom during the rate-determining step of a reaction.
Transition state structures for reactions involving 2-methylpropene have been computationally characterized. For instance, in the acid-catalyzed hydration of isobutene, the transition state involves the simultaneous stretching of the O-H bond of the attacking water molecule and the formation of the new C-O and C-H bonds nih.gov. The geometry of the transition state provides crucial information about the degree of bond formation and bond breaking at the point of highest energy along the reaction coordinate.
In the context of the reaction of the oxygen radical (O(³P)) with isobutene, the transition states for the addition to the double bond have been optimized using the UMP2/6-311G** level of theory. These calculations reveal that the oxygen atom is localized on one of the two carbon atoms of the double bond in the transition state acs.org.
The table below presents hypothetical key parameters that would be the focus of a computational study on a reaction involving this compound, such as electrophilic addition.
| Parameter | Description |
| Imaginary Frequency | The single imaginary vibrational frequency of the transition state, corresponding to the motion along the reaction coordinate. |
| Bond Lengths (C=C, C-X, H-X) | Key bond distances in the transition state structure, indicating the extent of bond breaking and formation. |
| Bond Angles | Angles around the reacting centers, revealing the geometry of the transition state. |
| ¹³C KIE (k¹²/k¹³) | The calculated kinetic isotope effect for the ¹³C-labeled carbon, providing insight into the changes at this position in the rate-determining step. |
The computational determination of these parameters for a specific ion-molecule reaction of this compound would allow for a detailed mechanistic interpretation. For example, a KIE value greater than unity (normal KIE) would suggest a weakening of the bonding to the isotopically labeled carbon in the transition state, while a value less than unity (inverse KIE) would indicate a strengthening of bonding.
Q & A
Q. What are the recommended synthetic pathways for 2-Methyl(113C)prop-1-ene with isotopic purity?
Methodological Answer: The synthesis of this compound typically involves isotopic labeling via Grignard or Wittig reactions. For 113C labeling, use isotopically enriched precursors (e.g., 13C-methyl iodide) in a controlled anhydrous environment. Key steps:
Precursor Preparation : React 13C-labeled methyl iodide with magnesium to form the Grignard reagent.
Alkylation : Add propene oxide under inert conditions, followed by acid quenching to yield 2-methylpropene-1-ol.
Dehydration : Use catalytic H2SO4 or P2O5 to dehydrate the alcohol to the alkene.
Validate isotopic purity via mass spectrometry (MS) and 13C-NMR (δ ~115–125 ppm for the labeled methyl group). Ensure reaction vessels are moisture-free to prevent hydrolysis .
Q. How should researchers characterize isotopic incorporation efficiency in this compound?
Methodological Answer: Isotopic efficiency is quantified using:
- Mass Spectrometry : Calculate the 13C abundance ratio (e.g., m/z 70 vs. 69 for unlabeled compound).
- Isotope Ratio Mass Spectrometry (IRMS) : Provides precise 13C/12C ratios.
- NMR Integration : Compare peak areas of 13C-labeled vs. unlabeled protons in 1H-13C HSQC spectra.
Example Workflow :
Prepare a calibration curve with known 13C concentrations.
Analyze triplicate samples to minimize instrumental error.
Use ANOVA to assess batch-to-batch variability .
Advanced Research Questions
Q. How does the 13C isotopic label in 2-Methylprop-1-ene influence its reaction kinetics in Diels-Alder reactions?
Methodological Answer: The kinetic isotope effect (KIE) for 13C-labeled alkenes can be studied via:
Competitive Reactions : Run parallel reactions with labeled and unlabeled compounds under identical conditions (temperature, solvent).
Rate Constant Measurement : Use GC or HPLC to track reactant consumption.
Computational Modeling : Compare experimental KIE with DFT-calculated values (e.g., using Gaussian or ORCA software).
Key Consideration : The 13C label may alter electron density at the double bond, affecting transition-state stabilization. Report results as ratios .
Q. What strategies resolve contradictions in reported thermodynamic data for this compound?
Methodological Answer: Discrepancies in ΔHf° or vapor pressure data often arise from impurities or calibration errors. Mitigation steps:
Purification : Use fractional distillation or preparative GC to isolate >99.5% purity.
Calibration : Validate instruments with certified reference materials (e.g., NIST-traceable standards).
Collaborative Studies : Cross-validate data across labs using standardized protocols (e.g., ASTM E2079 for vapor pressure).
Case Example : If literature reports conflicting boiling points, compare DSC (differential scanning calorimetry) thermograms under controlled heating rates .
Q. How can researchers design experiments to probe the steric and electronic effects of the 13C-labeled methyl group in polymerization reactions?
Methodological Answer:
Steric Effects : Compare polymerization rates with unlabeled 2-methylpropene using radical or cationic initiators. Monitor molecular weight distributions via GPC.
Electronic Effects : Use UV-Vis spectroscopy to study charge-transfer complexes in copolymerization with electron-deficient monomers (e.g., maleic anhydride).
Isotopic Tracing : Track 13C incorporation into polymer chains using solid-state NMR or pyrolysis-GC/MS.
Statistical Note : Apply a factorial design to isolate steric vs. electronic contributions .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound in catalytic studies?
- Ventilation : Use fume hoods rated for volatile organic compounds (VOCs).
- Personal Protective Equipment (PPE) : Nitrile gloves, flame-resistant lab coats, and safety goggles.
- Spill Management : Neutralize alkene spills with sand or vermiculite; avoid ignition sources due to flammability (flash point: ~−50°C) .
Q. How should isotopic cross-contamination be minimized in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
